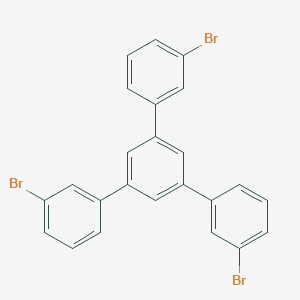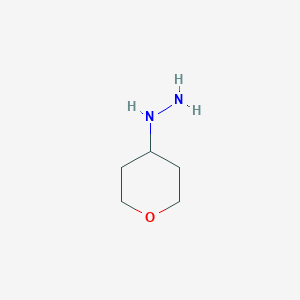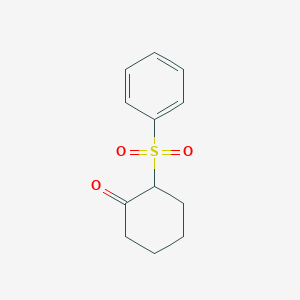
2-(Phenylsulfonyl)cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylsulfonyl)cyclohexanone, also known as PSCH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PSCH is a white crystalline solid with a molecular weight of 274.35 g/mol and a melting point of 110-112°C. This compound is known for its ability to act as a potent inhibitor of the enzyme glycogen synthase kinase 3β (GSK-3β), which has been implicated in various diseases, including Alzheimer's and diabetes.
Wirkmechanismus
The mechanism of action of 2-(Phenylsulfonyl)cyclohexanone involves the inhibition of GSK-3β, which is a key enzyme in various signaling pathways. GSK-3β is involved in the regulation of various cellular processes, including glycogen synthesis, protein synthesis, and cell proliferation. Inhibition of GSK-3β by 2-(Phenylsulfonyl)cyclohexanone leads to downstream effects on these processes, resulting in improvements in disease symptoms.
Biochemische Und Physiologische Effekte
2-(Phenylsulfonyl)cyclohexanone has been shown to have various biochemical and physiological effects, including improvements in cognitive function, glucose metabolism, and insulin sensitivity. These effects are thought to be mediated by the inhibition of GSK-3β and downstream effects on signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Phenylsulfonyl)cyclohexanone has several advantages for use in lab experiments, including its potency as a GSK-3β inhibitor and its ability to improve disease symptoms in animal models. However, there are also limitations to its use, including its potential toxicity and the need for optimization of reaction conditions to improve yield.
Zukünftige Richtungen
There are several future directions for research on 2-(Phenylsulfonyl)cyclohexanone, including the development of more potent and selective GSK-3β inhibitors, the investigation of 2-(Phenylsulfonyl)cyclohexanone in other disease models, and the exploration of its potential as a therapeutic agent in humans. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(Phenylsulfonyl)cyclohexanone and its mechanism of action.
Synthesemethoden
The synthesis of 2-(Phenylsulfonyl)cyclohexanone involves the reaction of cyclohexanone with p-toluenesulfonyl chloride in the presence of a base, such as potassium carbonate. This reaction results in the formation of 2-(Phenylsulfonyl)cyclohexanone as a white crystalline solid. The yield of this reaction can be improved by optimizing the reaction conditions, such as the temperature and the amount of base used.
Wissenschaftliche Forschungsanwendungen
2-(Phenylsulfonyl)cyclohexanone has been used extensively in scientific research as a tool to study the role of GSK-3β in various diseases. This compound has been shown to inhibit GSK-3β activity in vitro and in vivo, leading to improvements in disease symptoms in animal models. For example, 2-(Phenylsulfonyl)cyclohexanone has been shown to improve cognitive function in Alzheimer's disease models and to improve glucose metabolism in diabetic models.
Eigenschaften
CAS-Nummer |
73843-10-4 |
|---|---|
Produktname |
2-(Phenylsulfonyl)cyclohexanone |
Molekularformel |
C12H14O3S |
Molekulargewicht |
238.3 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H14O3S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 |
InChI-Schlüssel |
HGTMWGONPUDGMF-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)S(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1CCC(=O)C(C1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



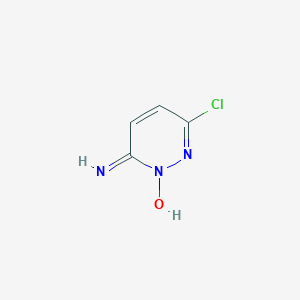
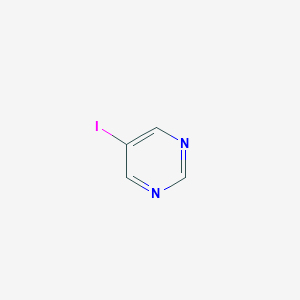
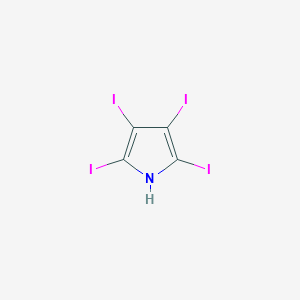
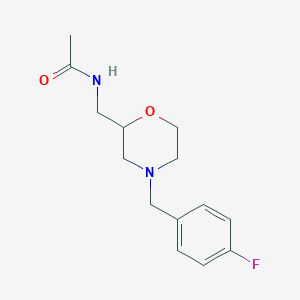
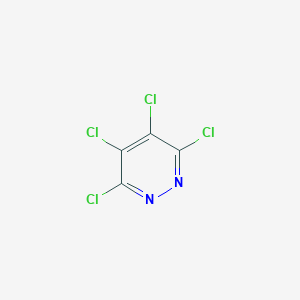
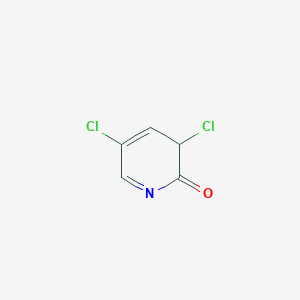
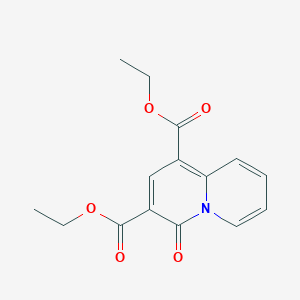
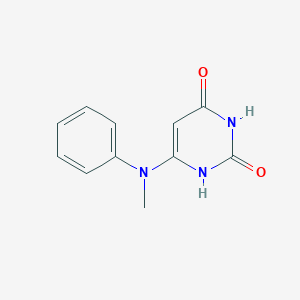
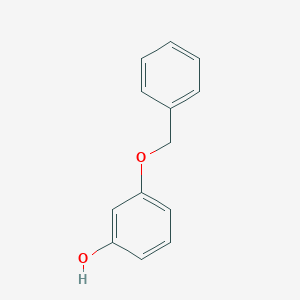

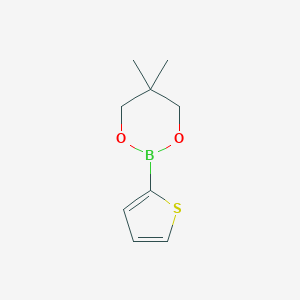
![2-[3-(2-Thienyl)phenyl]thiophene](/img/structure/B189651.png)
